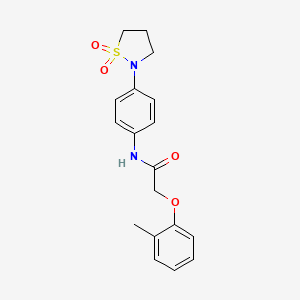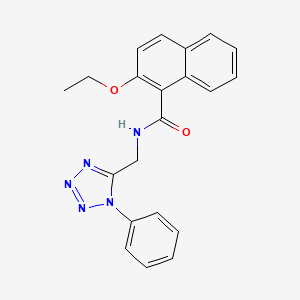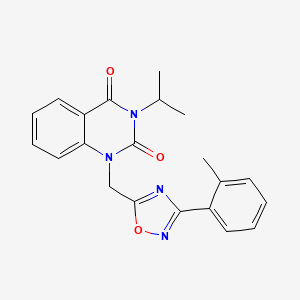
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experiments and studies.
Scientific Research Applications
Antioxidant Activity
The antioxidant activities of certain compounds structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(o-tolyloxy)acetamide have been explored. For example, Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins with structural similarities, highlighting their potential for radical scavenging applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Anticancer Activity
Compounds with a similar structure to this compound have shown promise in anticancer research. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and found some of these compounds to exhibit selective cytotoxicity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antioxidant Activities
Research by Hamdi et al. (2012) on new coumarin derivatives, structurally similar to this compound, revealed significant antibacterial and antioxidant activities. These findings suggest potential applications in combating bacterial infections and oxidative stress (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Imaging Applications
Dollé et al. (2008) investigated the use of certain acetamide derivatives in positron emission tomography (PET) imaging. Their research on DPA-714, a compound with structural similarities, highlights the potential of such compounds in imaging applications, particularly in neuroinflammation studies (Dollé, Hinnen, Damont, et al., 2008).
Anticonvulsant Activity
Nikalje, Khan, and Ghodke (2011) explored the anticonvulsant activities of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives, suggesting potential applications of similar compounds in the treatment of seizures (Nikalje, Khan, & Ghodke, 2011).
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-5-2-3-6-17(14)24-13-18(21)19-15-7-9-16(10-8-15)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSUWYKWXBBIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)


![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)


![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)
![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)
![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)
